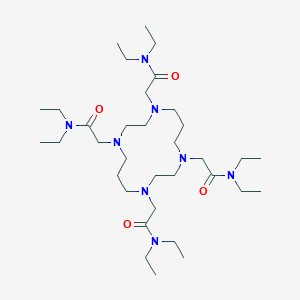
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane" is a derivative of the tetraazamacrocyclic ligands, which are a class of compounds characterized by their cyclic structure containing nitrogen atoms that can act as coordination sites for metal ions. These ligands are often used in the formation of metal complexes due to their ability to encapsulate metal ions within their macrocyclic cavity, leading to a variety of applications in fields such as catalysis, medicine, and materials science.
Synthesis Analysis
The synthesis of tetraazamacrocyclic ligands typically involves the reaction of a linear precursor with a bridging compound that facilitates the formation of the macrocyclic ring. For example, the synthesis of "1,4,7,10-Tetrakis{[N-(1H-imidazol-2-yl)carbamoyl]methyl}-1,4,7,10-tetraazacyclododecane" (dotami) was achieved by reacting 1,4,7,10-tetraazacyclododecane with N-(1H-imidazol-2-yl)chloroacetamide in high yield . Similarly, the synthesis of "1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide" was accomplished by reacting the parent macrocycle with iodoacetamide in the presence of a base . These methods may provide insights into the synthesis of the compound , although the specific synthesis details for "this compound" are not provided in the data.
Molecular Structure Analysis
The molecular structure of tetraazamacrocyclic ligands is crucial for their complexing properties. The crystal structure of "1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane" (tpmc) was determined to crystallize in a triclinic space group, indicating a specific three-dimensional arrangement of the atoms within the macrocycle . The structure of "1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane" also revealed two crystallographically independent molecules, both adopting a mesodentate conformation . These structural insights are important for understanding the coordination chemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of tetraazamacrocyclic ligands is influenced by their ability to form stable complexes with metal ions. The equilibrium and kinetic studies of alkaline earth complexes of related ligands have been characterized, providing information on stability constants and enantiomerization rates . The complexing properties of a cyclopendant phosphororganic complexon were also studied, showing high selectivity for copper (II) ion . These studies suggest that "this compound" may also exhibit specific reactivity towards certain metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraazamacrocyclic ligands are determined by their molecular structure and the nature of their substituents. For instance, the solubility of these compounds can significantly influence their reactivity and the formation of metal complexes, as seen in the regioselective synthesis of a trisubstituted macrocycle . The crystal and molecular structure analysis provides additional information on the density and conformation of the ligands , which are relevant to their physical properties. The data provided does not include specific physical and chemical properties of "this compound," but the properties of similar compounds can offer a general understanding.
Applications De Recherche Scientifique
Complexation with Earth-Alkali Ions
The compound 1,4,8,11-tetraazacyclotetradecane, a close relative of the specified chemical, has been studied for its ability to complex with earth-alkali ions. This research highlights its potential in applications involving metal ion complexation and stabilization (Delgado, Siegfried, & Kaden, 1990).
Coordination with Metal Atoms
Studies have shown that 1,4,8,11-tetraazacyclotetradecane derivatives can effectively coordinate with metal atoms like molybdenum and tungsten, forming stable complexes. This indicates potential applications in fields like organometallic chemistry and catalysis (Planinić, Meider, & Matković-Čalogović, 1993).
Crystal Structure Analysis
Research on the crystal structure of 1,4,8,11-tetraazacyclotetradecane derivatives has provided valuable insights into their molecular conformation and potential applications in materials science and crystallography (Narayanan, Sosa-Torres, & Toscano, 2001).
Radiopharmaceutical Applications
Compounds based on 1,4,8,11-tetraazacyclotetradecane have been studied for their use in radiopharmaceutical applications, particularly as chelators for medically relevant isotopes like copper. This research opens avenues in medical imaging and targeted radiotherapy (Tosato et al., 2022).
Electrochemical Sensing
Derivatives of 1,4,8,11-tetraazacyclotetradecane have been explored for electrochemical sensing of metal ions and anions in solutions, showcasing potential in environmental monitoring and analytical chemistry (Padilla-Tosta et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with copper ions .
Mode of Action
The compound has been shown to form a binuclear complex with copper (II) ions . The structure of this complex was determined by X-ray crystallography, revealing that each copper atom is five-coordinate, bonding to a bromide ion and four N atoms . This suggests that the compound may interact with its targets through coordination chemistry.
Result of Action
The formation of a binuclear complex with copper (ii) ions suggests potential roles in processes involving copper ions .
Propriétés
IUPAC Name |
N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNZLKTODZGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560217 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126320-56-7 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


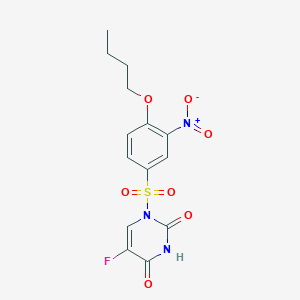



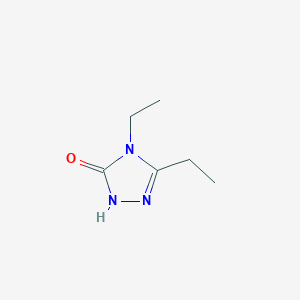
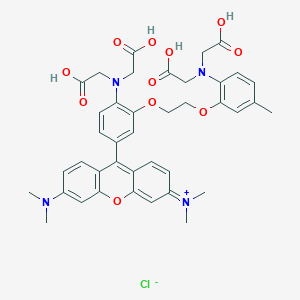
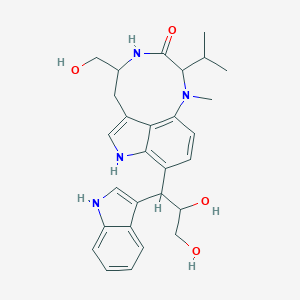

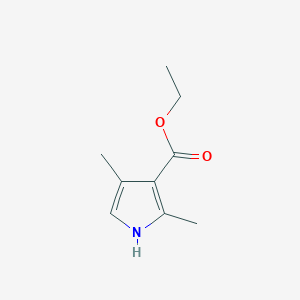
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


